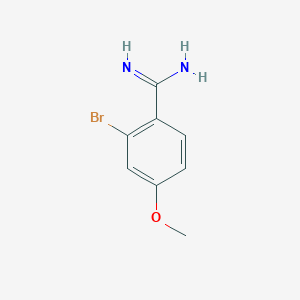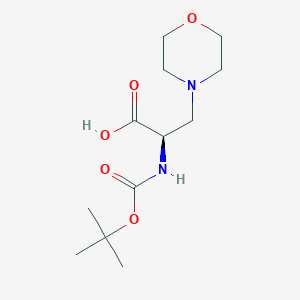
Benzyl 2-isocyanatoethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-isocyanatoethylcarbamate is an organic compound with the molecular formula C₁₁H₁₂N₂O₃. It is a derivative of carbamic acid and isocyanates, characterized by the presence of both benzyl and isocyanatoethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoethylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the thermal decomposition of carbamates. This method is advantageous due to its efficiency and scalability. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-isocyanatoethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of benzyl carbamate derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Benzyl carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Ureas and carbamates
Applications De Recherche Scientifique
Benzyl 2-isocyanatoethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex carbamate structures.
Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity and stability
Mécanisme D'action
The mechanism of action of benzyl 2-isocyanatoethylcarbamate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymers. The molecular targets and pathways involved are primarily related to the formation of these stable linkages .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the isocyanatoethyl group.
Phenyl isocyanate: Contains the isocyanate group but lacks the carbamate structure.
Ethyl carbamate: Similar carbamate structure but with an ethyl group instead of benzyl.
Uniqueness: Benzyl 2-isocyanatoethylcarbamate is unique due to the presence of both benzyl and isocyanatoethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and stability .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
benzyl N-(2-isocyanatoethyl)carbamate |
InChI |
InChI=1S/C11H12N2O3/c14-9-12-6-7-13-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,15) |
Clé InChI |
WMSDXIKZDRBKSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12272316.png)
![2-(Piperidin-4-yloxy)benzo[d]oxazole](/img/structure/B12272322.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
![4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272337.png)
![2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
![[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12272354.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
